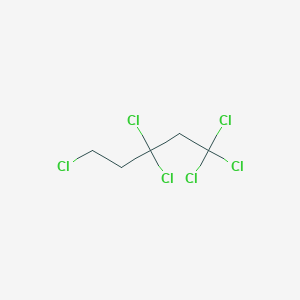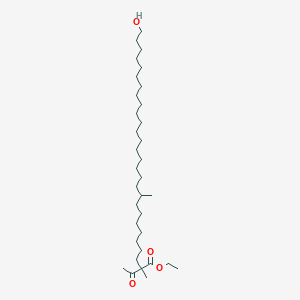![molecular formula C15H23ClOS B14601706 4-Chloro-2-[(octylsulfanyl)methyl]phenol CAS No. 61151-20-0](/img/structure/B14601706.png)
4-Chloro-2-[(octylsulfanyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, an octylsulfanyl group, and a methyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(octylsulfanyl)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2-methylphenol with an octylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or the octylsulfanyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or desulfurized products.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(octylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(octylsulfanyl)methyl]phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes, leading to cytoplasmic leakage and cell death. Additionally, the compound may interfere with enzymatic pathways by binding to active sites or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-2-methylphenol: Used in various industrial applications.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Widely used as an antiseptic and disinfectant.
Uniqueness
4-Chloro-2-[(octylsulfanyl)methyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may enhance its efficacy in specific applications.
Propiedades
Número CAS |
61151-20-0 |
|---|---|
Fórmula molecular |
C15H23ClOS |
Peso molecular |
286.9 g/mol |
Nombre IUPAC |
4-chloro-2-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C15H23ClOS/c1-2-3-4-5-6-7-10-18-12-13-11-14(16)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3 |
Clave InChI |
FKJAMZCMPXHEJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCC1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)
![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)







